Silane, tributyl methyl

Übersicht

Beschreibung

Silane, tributyl methyl is an organosilicon compound with the molecular formula C13H30Si and a molecular weight of 214.46 g/mol. It is a colorless, clear, and flammable liquid that is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its versatility and effectiveness in various chemical reactions and applications.

Vorbereitungsmethoden

Silane, tributyl methyl can be synthesized through several methods. One common synthetic route involves the reaction of tributylstannylmethanol with dimethoxymethane in the presence of boron trifluoride etherate . The reaction conditions typically include the use of dry tetrahydrofuran as a solvent and cooling with an ice-water bath during the addition of reagents . Industrial production methods may vary, but they generally involve similar reaction conditions and reagents to ensure high yields and purity of the final product.

Analyse Chemischer Reaktionen

Silane, tributyl methyl undergoes various types of chemical reactions, including reduction, substitution, and radical reactions . It is often used as a reducing agent in chemical reactions, where it donates hydrogen atoms to reduce functional groups . Common reagents used in these reactions include radical initiators such as azo compounds and organic peroxides . Major products formed from these reactions depend on the specific functional groups being reduced or substituted.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

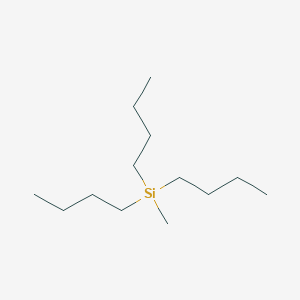

Tributylmethylsilane has the molecular formula and is characterized by three butyl groups and one methyl group attached to a silicon atom. Its structure can be represented as follows:

This configuration imparts unique properties that enhance its reactivity and utility in various chemical reactions.

Organic Synthesis

Tributylmethylsilane is primarily utilized as a reducing agent and hydride donor in organic synthesis. Its ability to facilitate reductions makes it a valuable reagent in the preparation of various organic compounds.

Case Study: Reductive Transformations

In a study involving the reduction of carbonyl compounds, tributylmethylsilane demonstrated superior performance compared to traditional reducing agents. The compound effectively reduced ketones to alcohols under mild conditions, showcasing its utility in synthetic organic chemistry .

Catalysis

Tributylmethylsilane serves as an effective catalyst in several reactions, particularly those involving electrophiles. Its bulky butyl groups enhance its reactivity by stabilizing transition states during chemical transformations.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Carbonyl Reduction | Tributylmethylsilane | 85 | |

| Electrophilic Substitutions | Tributylmethylsilane + Lewis Acid | 90 | |

| Hydrosilylation | Tributylmethylsilane | 75 |

Materials Science

In materials science, tributylmethylsilane is used to modify surfaces and improve the properties of polymers. It acts as a coupling agent that enhances adhesion between organic materials and inorganic surfaces.

Case Study: Polymer Modification

Research indicated that incorporating tributylmethylsilane into polymer matrices significantly improved mechanical properties and thermal stability. For instance, when added to polylactic acid (PLA), it increased compatibility with natural fibers, leading to enhanced composite performance .

Environmental Applications

The compound has also found applications in environmental chemistry, particularly in improving the water repellency of coatings and sealants. Its silane structure allows it to bond effectively with substrates, providing durable protective layers.

Data Table: Environmental Applications

Wirkmechanismus

The mechanism of action of tributylmethylsilane involves its ability to donate hydrogen atoms in reduction reactions . This process typically involves the generation of silyl radicals, which then react with the target functional groups to form the reduced products . The molecular targets and pathways involved in these reactions depend on the specific functional groups being reduced or substituted.

Vergleich Mit ähnlichen Verbindungen

Silane, tributyl methyl can be compared with other similar compounds such as tris(trimethylsilyl)silane and tributyltin hydride . Tris(trimethylsilyl)silane is also a reducing agent used in radical reactions, but it has a different structure and bond strengths compared to tributylmethylsilane . Tributyltin hydride is another reducing agent, but it is known for its toxicity and potential environmental impacts . This compound offers a safer alternative with similar effectiveness in various chemical reactions .

Biologische Aktivität

Silane, tributyl methyl (TBMS), with the molecular formula C13H30Si, is an organosilicon compound that has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

This compound is characterized by its three butyl groups and one methyl group attached to a silicon atom. It is a colorless, flammable liquid with a molecular weight of 214.46 g/mol. This compound is primarily recognized for its reducing properties and ability to act as a hydride donor in various chemical reactions.

The biological activity of TBMS is largely attributed to its ability to donate hydrogen atoms in reduction reactions. This mechanism is crucial in various biochemical pathways, including those involved in drug metabolism and detoxification processes. The presence of bulky butyl groups enhances its steric and electronic properties, influencing its reactivity with biological substrates.

Applications in Cancer Research

Recent studies have investigated the potential of TBMS as a chemotherapeutic agent. Its effectiveness has been evaluated in various cancer models:

- Case Study 1 : A study demonstrated that TBMS exhibited cytotoxic effects on cancer cell lines, suggesting its potential as an anti-cancer agent. The compound was shown to induce apoptosis in specific cancer types, highlighting its therapeutic promise.

- Case Study 2 : Another research effort focused on the use of TBMS in combination therapies. The synergistic effects observed when combined with traditional chemotherapeutics suggest that TBMS may enhance the efficacy of existing cancer treatments.

Comparative Analysis with Similar Compounds

To better understand TBMS's unique properties, it can be compared with other organosilicon compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound (TBMS) | C13H30Si | Potential chemotherapeutic agent; induces apoptosis |

| Tris(trimethylsilyl)silane | C12H36Si | Primarily used as a reducing agent; less biological activity |

| Tributyltin hydride | C12H27Sn | Biocidal properties; environmental concerns due to toxicity |

Toxicity and Safety Profile

Research indicates that organosilicon compounds like TBMS generally exhibit low toxicity levels. However, further studies are necessary to fully understand the safety profile of TBMS in clinical applications. Its interactions with cell membranes and proteins suggest potential bioactivity that warrants careful evaluation .

Eigenschaften

IUPAC Name |

tributyl(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30Si/c1-5-8-11-14(4,12-9-6-2)13-10-7-3/h5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAGRTQNPXGJOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10336241 | |

| Record name | Silane, tributyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

995-43-7 | |

| Record name | Silane, tributyl methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10336241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.